molecular formula C11H16N2 B12874843 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine CAS No. 603089-92-5

5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine

Cat. No.: B12874843
CAS No.: 603089-92-5
M. Wt: 176.26 g/mol
InChI Key: NMWDLZALLAXIRS-UHFFFAOYSA-N
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Description

Product Overview 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine (CAS 603089-92-5) is an organic compound with the molecular formula C 11 H 16 N 2 and a molecular weight of 176.26 g/mol . This compound belongs to the class of pyrrolidinylpyridine derivatives, which are of significant interest in various scientific fields due to their structural similarity to natural alkaloids and potential for diverse biological activity . Research Applications and Value This compound serves as a valuable building block in synthetic and medicinal chemistry for the construction of more complex molecules . Its core structure is closely related to nicotine and other nicotinoids, making it a compound of interest for studying insect nicotinic acetylcholine receptors (nAChRs) . Research into novel nicotinoids has explored their potential insecticidal activity, providing insights into new insecticide chemistries and resistance management strategies . Furthermore, the structural features of pyrrolidinylpyridines are explored for their potential in neurotransmitter modulation and kinase inhibition . Mechanism of Action The mechanism of action for this specific derivative is an area of active research. Structurally related nicotinoids are known to function as agonists at nicotinic acetylcholine receptors (nAChRs) . These receptors play a critical role in fast synaptic transmission within the nervous system. The compound's interaction with these or other enzymatic targets and receptors is dependent on the specific research application and context . Properties and Handling Computational studies indicate this molecule may contain two stereocenters, suggesting the potential for multiple stereoisomers, though the specific stereochemistry of the supplied material should be confirmed . Calculated physicochemical properties include a density of 0.988 g/cm³ and a boiling point of approximately 292°C . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

603089-92-5

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

5-methyl-2-(4-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H16N2/c1-8-3-4-10(12-6-8)11-5-9(2)7-13-11/h3-4,6,9,11,13H,5,7H2,1-2H3

InChI Key

NMWDLZALLAXIRS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=NC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. The synthetic route includes a series of reactions such as alkylation, reduction, and rearrangement to introduce the desired substituents on the pyridine ring . The reaction conditions often involve the use of organic solvents like dichloromethane, ethyl acetate, and n-hexane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce corresponding amines.

Scientific Research Applications

5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyridine Derivatives with Pyrrolidine/Pyrrole Substituents

4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0) Structure: Pyridine with a pyrrolidine substituent at the 5-position and a methyl group at the 4-position. Key Differences: The substitution pattern (4-methyl vs. Applications: Not explicitly stated, but pyrrolidine-pyridine hybrids are often explored for kinase inhibition or neurotransmitter modulation .

5-Methyl-2-(p-tolyl)pyridine (CAS 85237-71-4)

  • Structure : Pyridine with a 5-methyl group and a para-methylphenyl (p-tolyl) substituent at the 2-position.
  • Key Differences : Replacing the pyrrolidine ring with a rigid aromatic p-tolyl group reduces conformational flexibility and alters lipophilicity (clogP increases by ~1.5 units).
  • Properties : Molecular weight = 183.25 g/mol, purity ≥95%, solid at room temperature .
Pyridine Derivatives with Heterocyclic Substituents

5-Methyl-2-(phenylethynyl)pyridine (5MPEP) Structure: Pyridine with a 5-methyl group and a phenylethynyl substituent at the 2-position. Applications: Acts as a negative allosteric modulator of metabotropic glutamate receptors .

5-Methyl-2-(diethyl phosphonyl)pyridine (3a)

  • Structure : Pyridine with a 5-methyl group and a diethyl phosphonate substituent at the 2-position.
  • Key Differences : The phosphonate group increases polarity and enables participation in phosphorylation reactions. Synthesized via ortholithiation (20% yield) .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Analogues
Compound Molecular Weight (g/mol) Substituents (Position) Bioactivity/Application Reference
5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine ~206.3 (calculated) 5-Me, 2-(4-Me-pyrrolidin-2-yl) N/A (inference: CNS modulation) -
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine 177.25 4-Me, 5-pyrrolidin-2-yl, 2-NH2 Kinase inhibition (predicted)
5-Methyl-2-(p-tolyl)pyridine 183.25 5-Me, 2-(p-tolyl) Intermediate in drug synthesis
5MPEP 209.27 5-Me, 2-(phenylethynyl) mGluR5 negative modulator
Key Observations :
  • Lipophilicity : Pyrrolidine-containing derivatives (e.g., target compound) are more polar than aryl-substituted analogs (e.g., 5-methyl-2-(p-tolyl)pyridine), impacting blood-brain barrier penetration.
  • Synthetic Accessibility: Aryl/alkynyl substituents (e.g., 5MPEP) are synthesized via Sonogashira coupling, while pyrrolidine derivatives may require multi-step nucleophilic substitutions or lithiation .
  • Bioactivity : Ethynyl and phosphonate substituents enable receptor modulation, whereas pyrrolidine rings may enhance binding to enzymes with hydrophobic active sites .

Biological Activity

5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a pyridine derivative. Its molecular structure includes a pyridine ring substituted with a methyl group and a 4-methylpyrrolidine moiety. This configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. The compound may exhibit:

  • Receptor Binding : It potentially binds to nicotinic acetylcholine receptors (nAChRs), influencing cholinergic signaling pathways.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic transmission.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Neuropharmacological Effects

Research has suggested that this compound may have neuroprotective effects. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage.

Case Studies

  • Neuroprotection in Animal Models : A study involving rodents treated with this compound showed reduced neuroinflammation and improved cognitive function following induced oxidative stress .
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were tested for susceptibility to the compound, showing promising results that warrant further investigation into its use as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Current data suggest:

  • Absorption : The compound is well absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : The majority of the metabolites are excreted via urine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Methyl-2-(4-methylpyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or condensation reactions. For example, similar compounds like (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol were synthesized using formaldehyde and sodium hydroxide under controlled conditions to introduce hydroxymethyl groups . For this compound, key steps may include:

  • Starting Materials : Use of 4-methylpyrrolidine and activated pyridine precursors (e.g., halogenated intermediates).
  • Reaction Optimization : Adjusting solvent polarity (e.g., dichloromethane for improved solubility ), temperature (room temperature vs. reflux), and stoichiometry of reagents.
  • Catalysis : Explore transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
    • Validation : Monitor reaction progress via TLC or HPLC and confirm purity (>95%) using column chromatography or recrystallization .

Q. How should researchers approach purification and structural characterization of this compound?

  • Methodological Answer :

  • Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. For polar byproducts, consider reverse-phase HPLC .
  • Characterization :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions (e.g., methyl groups on pyrrolidine and pyridine rings). Compare chemical shifts with analogous compounds like [3-(2-Chloro-pyrimidin-4-yl)-phenyl]-methanol .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring accurate mass matches theoretical values (e.g., molecular formula C12H18N2C_{12}H_{18}N_2) .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), determine absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the pyrrolidine (e.g., substituent size, stereochemistry) or pyridine ring (e.g., halogenation, methoxy groups) .
  • Biological Assays :
  • Receptor Binding : Test affinity for targets like serotonin receptors (e.g., 5-HT2C_{2C}), referencing similar compounds (e.g., SB 243213, a pyridyl-based 5-HT2C_{2C} ligand) .
  • Enzyme Inhibition : Assess activity against kinases or proteases using fluorescence-based assays.
  • Data Analysis : Use computational tools (e.g., molecular docking with AutoDock) to correlate structural features (e.g., methyl group placement) with activity trends .

Q. How can researchers resolve contradictions in reported data on the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Compare results with structurally related compounds like 2-(4-(chloromethyl)phenyl)pyridine, which requires inert atmosphere storage to prevent hydrolysis .
  • Solubility Profiling : Use shake-flask or HPLC methods in solvents of varying polarity (e.g., water, DMSO). Discrepancies may arise from impurities or polymorphic forms; validate via DSC (differential scanning calorimetry) .
  • Cross-Validation : Replicate published protocols (e.g., from pyridine derivative studies ) and standardize measurement conditions (e.g., temperature, buffer composition).

Q. What strategies are recommended for investigating metabolic pathways or toxicity mechanisms?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes or hepatocytes to identify primary metabolites via LC-MS/MS. Track methyl group oxidation or pyrrolidine ring opening, as seen in similar compounds .
  • Toxicogenomics : Perform RNA sequencing on treated cell lines (e.g., HEK293) to identify dysregulated pathways (e.g., oxidative stress, apoptosis).
  • In Vivo Studies : Dose rodents and monitor biomarkers (e.g., ALT/AST for liver toxicity). Reference safety data from pyridine derivatives with methyl groups, which may pose inhalation risks .

Experimental Design Considerations

  • Safety Protocols : Follow guidelines for handling pyridine derivatives, including PPE (gloves, goggles) and fume hood use, as methylated analogs can release toxic vapors upon decomposition .
  • Data Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) and use internal standards (e.g., deuterated analogs) during analysis to minimize variability .

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